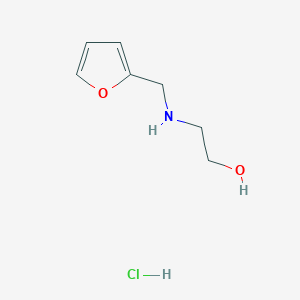
1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide
概要
説明
C10H13N.BrH. It is a derivative of tetralin, featuring an amine group attached to the tetralin ring. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide can be synthesized through several methods, including the reduction of 1,2,3,4-tetrahydronaphthalen-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction typically involves heating the starting material in the presence of the reducing agent under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale hydrogenation processes, where the tetralin ring is reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete conversion of the starting material to the desired product.
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound to produce corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed to reduce the compound to its amine form.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: The major products include tetralin-2-one and tetralin-2-carboxylic acid.
Reduction: The primary product is 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Substitution reactions yield various substituted tetralin derivatives depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chiral phosphine-aminophosphine ligands.
Biology: The compound has been investigated for its potential biological activities, including its stimulant effects on the central nervous system.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceuticals and its potential therapeutic applications.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds.
作用機序
1,2,3,4-Tetrahydronaphthalen-2-amine hydrobromide is structurally similar to other tetralin derivatives, such as phenylisobutylamine and 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. it is unique in its stimulant properties and its ability to fully substitute for d-amphetamine in rat discrimination tests. The compound's rigid structure and specific functional groups contribute to its distinct pharmacological profile compared to other similar compounds.
類似化合物との比較
Phenylisobutylamine
2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
1,2,3,4-Tetrahydro-1-naphthylamine
特性
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.BrH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELWYWBXXSIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(4-propylphenoxy)ethyl]amine HCl](/img/structure/B7829648.png)





![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate](/img/structure/B7829690.png)
![Dibenzyl-[5-(bromomethyl)-1,3-thiazolidin-2-ylidene]azanium;bromide](/img/structure/B7829698.png)


